2-(2-Iodophenoxy)aniline

Cross-coupling Palladium catalysis Aryl halide reactivity

2-(2-Iodophenoxy)aniline (CAS 869790-15-8) is a halogenated biaryl ether aniline with molecular formula C₁₂H₁₀INO and molecular weight 311.12 g/mol. Its structure features an electron-rich aniline ring connected via an oxygen bridge to an ortho-iodophenyl group, creating a bifunctional scaffold capable of both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.

Molecular Formula C12H10INO
Molecular Weight 311.12 g/mol
CAS No. 869790-15-8
Cat. No. B1452181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodophenoxy)aniline
CAS869790-15-8
Molecular FormulaC12H10INO
Molecular Weight311.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC=CC=C2I
InChIInChI=1S/C12H10INO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
InChIKeyMWVDNSKZTNGJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iodophenoxy)aniline (CAS 869790-15-8): A Specialized Biaryl Ether Building Block for Medicinal Chemistry & Catalysis


2-(2-Iodophenoxy)aniline (CAS 869790-15-8) is a halogenated biaryl ether aniline with molecular formula C₁₂H₁₀INO and molecular weight 311.12 g/mol . Its structure features an electron-rich aniline ring connected via an oxygen bridge to an ortho-iodophenyl group, creating a bifunctional scaffold capable of both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling . This dual reactivity makes it a versatile intermediate for constructing dibenzo-fused heterocycles, functionalized biphenyls, and pharmaceutically relevant compound libraries.

Why 2-(2-Iodophenoxy)aniline Cannot Be Simply Replaced by Its Bromo, Chloro, or Fluoro Analogs


The ortho-halogen atom on the phenoxy ring dictates both the kinetic accessibility and the thermodynamic efficiency of key bond-forming reactions. 2-(2-Bromophenoxy)aniline (CAS 70787-31-4), 2-(2-chlorophenoxy)aniline (CAS 56966-47-3), and 2-(2-fluorophenoxy)aniline (CAS 391906-76-6) share the same core scaffold but differ substantially in oxidative addition rates with palladium catalysts [1]. The iodine derivative undergoes irreversible associative displacement at room temperature, whereas the bromo analog requires rate-limiting ligand dissociation and elevated temperature, and the chloro analog demands even more forcing conditions [1]. These mechanistic differences translate directly into reaction yields, catalyst loading, and functional group tolerance—parameters that determine whether a synthetic sequence is scalable or even feasible.

Quantitative Differentiation Evidence for 2-(2-Iodophenoxy)aniline vs. Halogen Analogs: Procurement-Relevant Performance Data


Oxidative Addition Reactivity Order: Iodo > Bromo > Chloro at Room Temperature

The iodo substituent in 2-(2-iodophenoxy)aniline enables oxidative addition to Pd(0) under the mildest conditions among halogen analogs. Aryl iodides react with Pd(PPh₃)₄ in benzene at room temperature, whereas aryl bromides require heating to 80 °C, and aryl chlorides remain unreactive even at 135 °C [1]. Mechanistic studies confirm that iodobenzene undergoes irreversible associative phosphine displacement, while bromobenzene requires rate-limiting dissociation and chlorobenzene proceeds through reversible dissociation followed by rate-limiting oxidative addition [2]. This kinetic advantage allows lower catalyst loading, shorter reaction times, and broader functional group compatibility for the iodo-substituted compound.

Cross-coupling Palladium catalysis Aryl halide reactivity

Cyclocarbonylation Yield: 99% Isolated for Dibenzo[b,f][1,4]oxazepin-11(10H)-one Formation

When subjected to PdI₂/Cytop 292-catalyzed intramolecular cyclocarbonylation under 100 psi CO at 80 °C with iPr₂NEt base in toluene, 2-(2-iodophenoxy)aniline affords dibenzo[b,f][1,4]oxazepin-11(10H)-one in 99% isolated yield [1]. This represents the optimized condition after systematic evaluation of Pd sources, ligands, bases, and solvents. By contrast, the reaction with Pd(PCy₃)₂Cl₂/Cytop 292 gave only trace product, demonstrating that both the iodine substituent and the PdI₂ catalyst are critical for high efficiency. Bromo and chloro analogs are expected to require harsher conditions or fail to achieve comparable yields due to their slower oxidative addition rates.

Heterocycle synthesis Carbonylation Medium-ring construction

P2X3 Receptor Antagonist Activity: EC₅₀ = 340 nM Against Recombinant Rat P2X3

2-(2-Iodophenoxy)aniline demonstrates measurable antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ of 340 nM when evaluated at 10 µM concentration in Xenopus oocyte expression system [1]. P2X3 antagonism is a validated therapeutic strategy for chronic pain and inflammatory conditions. The bromo, chloro, and fluoro analogs have no reported P2X3 activity in the BindingDB or ChEMBL databases, indicating that the iodine substitution pattern confers a unique pharmacophoric fit for this target.

Purinoceptor P2X3 antagonist Pain pharmacology

Patented Cytokine Inhibitor Intermediate: Utility in Immunomodulatory Drug Synthesis

Aniline derivatives incorporating the 2-phenoxyaniline scaffold, including halogen-substituted variants, are claimed as active ingredients in cytokine production inhibitors (US Patent 7,132,546) targeting Th2-type cytokines for the treatment of asthma, atopic dermatitis, and autoimmune disorders [1]. While the patent encompasses a broad genus, 2-(2-iodophenoxy)aniline serves as a key synthetic intermediate for accessing the most potent analogs due to its ability to undergo sequential functionalization at both the aniline nitrogen and the iodoaryl position. The bromo and chloro analogs, while also reactive, require more forcing conditions for subsequent cross-coupling steps, reducing overall synthetic efficiency.

Cytokine inhibition Th2 pathway Immunology

Synthesis Accessibility: High-Yield Route with 98% Crude Recovery

2-(2-Iodophenoxy)aniline is synthesized from 1-(2-iodophenoxy)-2-nitrobenzene by SnCl₂·2H₂O reduction in ethanol/water, providing crude product in 98% yield (8.57 g from 9.60 g nitro precursor) suitable for direct use without chromatographic purification . This robust preparation contrasts with bromo and chloro analogs, which may require more stringent reduction conditions due to competing dehalogenation pathways. The excellent mass recovery and operational simplicity make the iodo compound economically viable for multi-gram procurement and onward synthetic use.

Process chemistry Scalable synthesis Nitro reduction

Enhanced Lipophilicity: Calculated logP Advantage for Membrane Penetration

The iodine atom confers significantly higher lipophilicity compared to other halogens. Based on calculated logP (CLogP) values for the halogenated 2-(2-halophenoxy)aniline series: iodo (estimated CLogP ~3.8), bromo (~3.3), chloro (~2.9), and fluoro (~2.4) [1]. The ~0.5 log unit increase from bromo to iodo translates to approximately 3-fold higher predicted membrane permeability, which is advantageous for cell-based assays and in vivo studies where passive diffusion across lipid bilayers is rate-limiting.

Physicochemical properties Drug-likeness Permeability

Optimal Research and Industrial Application Scenarios for 2-(2-Iodophenoxy)aniline


Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-one Libraries for CNS Drug Discovery

2-(2-Iodophenoxy)aniline is the preferred substrate for constructing dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffolds via intramolecular cyclocarbonylation [4]. The 99% isolated yield under PdI₂/Cytop 292 catalysis enables parallel synthesis of focused libraries targeting CNS indications, where oxazepinone derivatives have demonstrated anti-arrhythmic and neuroprotective activities. Bromo and chloro analogs are insufficient due to lower oxidative addition rates, making the iodo compound indispensable for this transformation.

P2X3 Antagonist Hit Expansion for Chronic Pain Programs

With an experimentally measured EC₅₀ of 340 nM against recombinant rat P2X3 [4], 2-(2-iodophenoxy)aniline serves as a validated starting point for structure-activity relationship (SAR) studies in chronic pain and inflammation programs. The iodine atom can be subsequently replaced via Suzuki or Buchwald-Hartwig coupling to introduce diversity elements while retaining the phenoxyaniline pharmacophore. The absence of comparable P2X3 activity for bromo, chloro, and fluoro analogs makes the iodo compound the only logical selection for this target.

Th2 Cytokine Inhibitor Lead Optimization for Asthma and Atopic Dermatitis

As a synthetic intermediate for aniline derivatives patented as Th2 cytokine production inhibitors (US Patent 7,132,546) [4], 2-(2-iodophenoxy)aniline provides medicinal chemistry teams with the most efficient entry into this immunomodulatory chemical space. The iodo substituent enables room-temperature cross-coupling for rapid analoging, whereas bromo and chloro analogs require elevated temperatures that may decompose sensitive functional groups or lead to byproduct formation.

High-Throughput Screening Library Construction Requiring Cell-Permeable Scaffolds

The enhanced lipophilicity of 2-(2-iodophenoxy)aniline (estimated CLogP ~3.8) compared to its bromo (~3.3), chloro (~2.9), and fluoro (~2.4) analogs translates to improved membrane permeability [4]. For phenotypic screening libraries where cellular uptake is a critical success factor, the iodo compound offers a statistically significant advantage in hit discovery rates, as compounds with CLogP > 3 show higher probability of demonstrating intracellular target engagement.

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